

Application Notes and Protocols for Drp1-IN-1 in Live-Cell Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis.[1] The dynamin-related protein 1 (Drp1) is a key GTPase that mediates mitochondrial fission.[2] Dysregulation of Drp1 activity and excessive mitochondrial fission are implicated in various pathologies, including neurodegenerative diseases and cancer.[3][4] **Drp1-IN-1** is a potent inhibitor of Drp1 with an IC50 of 0.91 μM, making it a valuable tool for studying the role of mitochondrial fission in cellular processes.[5] These application notes provide detailed protocols for utilizing **Drp1-IN-1** in live-cell imaging to analyze its effects on mitochondrial morphology and dynamics.

Product Information



Property	Value	Reference
Product Name	Drp1-IN-1	[5]
Synonyms	comp A-7	[5]
Target	Dynamin-1-like protein (Drp1)	[5]
IC50	0.91 μΜ	[5]
Molecular Formula	C22H24N8OS	[6]
Molecular Weight	448.54 g/mol	[6]
Appearance	Solid	[6]
Solubility	Soluble in DMSO	[7]
Storage	Store solid at -20°C. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[5]

Mechanism of Action

Drp1 mediates the final step of mitochondrial division by assembling into oligomeric rings around the outer mitochondrial membrane, which constrict and sever the mitochondrion in a GTP-dependent manner.[8][9] Drp1 is recruited from the cytosol to the mitochondrial surface by adaptor proteins such as Fis1, Mff, MiD49, and MiD51.[10] **Drp1-IN-1** inhibits the GTPase activity of Drp1, thereby preventing the conformational changes required for mitochondrial constriction and fission.[5] This inhibition leads to an elongation of the mitochondrial network, a hallmark of reduced mitochondrial division.

Signaling Pathway of Drp1-Mediated Mitochondrial Fission

The following diagram illustrates the signaling pathway of Drp1-mediated mitochondrial fission and the point of inhibition by **Drp1-IN-1**.





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Caption: Drp1 signaling pathway and inhibition by Drp1-IN-1.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial Morphology using Drp1-IN-1 and MitoTracker Dyes

This protocol describes the use of **Drp1-IN-1** to observe changes in mitochondrial morphology in live cells using MitoTracker fluorescent dyes.

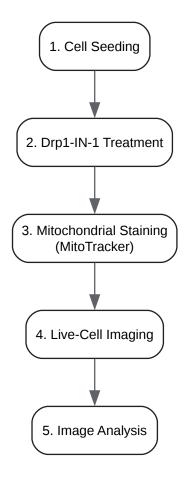
Materials:

- Drp1-IN-1 (in DMSO)
- MitoTracker Red CMXRos or MitoTracker Green FM (Thermo Fisher Scientific)
- Mammalian cell line of interest (e.g., HeLa, U2OS, SH-SY5Y)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Live-cell imaging medium (e.g., FluoroBrite DMEM, Thermo Fisher Scientific)
- · 35 mm glass-bottom imaging dishes



Confocal or high-resolution fluorescence microscope with environmental chamber (37°C, 5% CO₂)

Experimental Workflow:



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Caption: Experimental workflow for live-cell imaging with Drp1-IN-1.

Procedure:

- · Cell Seeding:
 - Seed cells onto 35 mm glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
 - Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.



• **Drp1-IN-1** Treatment:

- Prepare a stock solution of **Drp1-IN-1** in sterile DMSO.
- Dilute the Drp1-IN-1 stock solution in pre-warmed complete cell culture medium to the desired final concentrations. A concentration range of 1-10 μM is a good starting point for optimization, based on the IC50 of 0.91 μM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest Drp1-IN-1 treatment.
- Replace the medium in the imaging dishes with the medium containing **Drp1-IN-1** or vehicle control.
- Incubate the cells for a desired period. An incubation time of 1-4 hours is recommended as a starting point, but this may need to be optimized for your specific cell type and experimental question.

· Mitochondrial Staining:

- Prepare a working solution of MitoTracker dye in pre-warmed serum-free medium. A final concentration of 100-200 nM is typically recommended.[11]
- Remove the Drp1-IN-1 containing medium and wash the cells once with warm PBS.
- Add the MitoTracker staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
- Add fresh, pre-warmed live-cell imaging medium to the dishes.

Live-Cell Imaging:

- Place the imaging dish on the microscope stage within the environmental chamber.
- Allow the dish to equilibrate for at least 15 minutes before imaging.
- Acquire images using a 60x or 100x oil-immersion objective.



- Use appropriate laser lines and emission filters for the chosen MitoTracker dye (e.g., 561 nm excitation and 570-620 nm emission for MitoTracker Red CMXRos).
- Acquire z-stacks to capture the entire volume of the mitochondrial network.
- For time-lapse imaging, acquire images at regular intervals (e.g., every 1-5 minutes) to observe dynamic changes.
- Image Analysis:
 - Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify mitochondrial morphology.[12]
 - Common parameters to quantify include:
 - Mitochondrial Length/Aspect Ratio: To assess elongation versus fragmentation.
 - Form Factor: A measure of particle circularity, where a value of 1 indicates a perfect circle.
 - Branching: To quantify the complexity of the mitochondrial network.
 - Mitochondrial Count: To determine the number of individual mitochondria.

Quantitative Data Presentation

The following table summarizes representative quantitative data on the effects of a Drp1 inhibitor (Mdivi-1) on mitochondrial morphology in different cell types. While this data is not for **Drp1-IN-1** specifically, it provides an expectation of the results that can be obtained. Researchers should generate their own dose-response and time-course data for **Drp1-IN-1** in their specific experimental system.



Cell Line	Treatment	Parameter Measured	Result	Reference
Primary Cortical Neurons	NMDA (excitotoxicity inducer) + Mdivi- 1 (50 μM)	Mitochondrial Fission	Mdivi-1 blocked NMDA-induced mitochondrial fission.	[13]
Hippocampal Neurons	Nicotine (10 μM) + Mdivi-1 (10 μM)	Number of mitochondria per 10 μm of neurite	Mdivi-1 prevented the nicotine-induced increase in mitochondrial number, indicating inhibition of fission.	[14]
Growth Hormone- secreting Pituitary Adenoma (GH3) cells	Mdivi-1	Cell Proliferation	Mdivi-1 treatment enhanced the proliferation of GH3 cells.	[15]
APP/PS1 mouse model of Alzheimer's Disease	Mdivi-1 (10 and 40 mg/kg)	Mitochondrial Length in brain tissue	Mdivi-1 administration increased mitochondrial length, indicating reduced fission.	[16]

Troubleshooting



Problem	Possible Cause	Solution
Low MitoTracker Signal	- Insufficient dye concentration or incubation time Loss of mitochondrial membrane potential.	- Increase MitoTracker concentration or incubation time Ensure cells are healthy and not undergoing apoptosis.
High Background Fluorescence	- Incomplete removal of unbound dye.	- Perform additional washes after staining Use a live-cell imaging medium with reduced background fluorescence.
Phototoxicity/Photobleaching	- High laser power or prolonged exposure.	- Reduce laser power to the minimum required for a good signal-to-noise ratio Decrease exposure time and/or increase the interval between time-lapse acquisitions.
No observable effect of Drp1-IN-1	- Insufficient inhibitor concentration or incubation time Cell type is resistant to Drp1 inhibition.	- Perform a dose-response and time-course experiment to determine the optimal conditions Confirm Drp1 expression and activity in your cell line.
Cell Death	- Drp1-IN-1 toxicity at high concentrations Prolonged inhibition of mitochondrial fission can be detrimental to some cell types.	- Perform a viability assay (e.g., with propidium iodide) to determine the cytotoxic concentration of Drp1-IN-1 Reduce the incubation time.

Conclusion

Drp1-IN-1 is a potent and specific inhibitor of Drp1-mediated mitochondrial fission. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize **Drp1-IN-1** in live-cell imaging experiments. By carefully optimizing experimental conditions and employing quantitative image analysis, investigators



can gain valuable insights into the role of mitochondrial dynamics in various cellular processes and disease models.

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